molecular formula C22H20F2N2O5S2 B2751615 methyl 3-({[(2,5-difluorophenyl)carbamoyl]methyl}(3,4-dimethylphenyl)sulfamoyl)thiophene-2-carboxylate CAS No. 946235-28-5

methyl 3-({[(2,5-difluorophenyl)carbamoyl]methyl}(3,4-dimethylphenyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2751615
CAS No.: 946235-28-5
M. Wt: 494.53
InChI Key: SAWWGXKVGWNTMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-({[(2,5-difluorophenyl)carbamoyl]methyl}(3,4-dimethylphenyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene carboxylates This compound is characterized by its unique structure, which includes a thiophene ring, a sulfamoyl group, and a difluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-({[(2,5-difluorophenyl)carbamoyl]methyl}(3,4-dimethylphenyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,5-difluoroaniline with thiophene-2-carboxylic acid under specific conditions to form the intermediate product. This intermediate is then subjected to further reactions involving sulfonylation and esterification to yield the final compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-({[(2,5-difluorophenyl)carbamoyl]methyl}(3,4-dimethylphenyl)sulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 3-({[(2,5-difluorophenyl)carbamoyl]methyl}(3,4-dimethylphenyl)sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Methyl 3-({[(2,5-difluorophenyl)carbamoyl]methyl}(3,4-dimethylphenyl)sulfamoyl)thiophene-2-carboxylate is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 3-[[2-(2,5-difluoroanilino)-2-oxoethyl]-(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N2O5S2/c1-13-4-6-16(10-14(13)2)26(12-20(27)25-18-11-15(23)5-7-17(18)24)33(29,30)19-8-9-32-21(19)22(28)31-3/h4-11H,12H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWWGXKVGWNTMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2=C(C=CC(=C2)F)F)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.